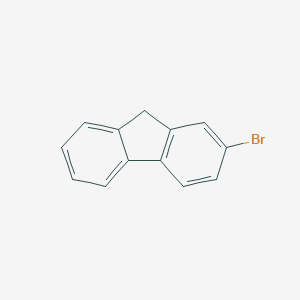
2-Bromofluorene
カタログ番号 B047209
分子量: 245.11 g/mol
InChIキー: FXSCJZNMWILAJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07094902B2
Procedure details


A 3L flask fitted with a mechanical stirrer was charged with 2-bromofluorene (45 g, 183.6 mmole) and 150 mL DMSO. Under a N2 atmosphere was added 80 mL of a 50% aqueous NaOH solution and 2.72 g of benzyltriethylammonium chloride (2.72 g, 11.98 mmole). This was stirred for 2 h at RT. With vigorous mechanical stirring, n-octylbromide (84.96 g, 440 mmole) was added via a dropping funnel (exotherm). Stirring was continued for 2 hours. To the reaction mixture was added 500 mL of a 1:1 mixture of water/ether, and the organic layer separated and was washed successively with brine and then water. Drying over magnesium sulfate and evaporation of the solvent gave an oil. Purification by column chromatography (silica gel; hexane as the mobile phase) gave 67 g (78% yield) of 2-bromo-9,9-dioctylfluorene as a pale oil.
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Name
water ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.CS(C)=O.[OH-].[Na+].[CH2:21](Br)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CCCCCC.O.CCOCC>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([CH2:13][CH2:14][CH2:2][CH2:3][CH2:4][CH2:12][CH2:11][CH3:10])([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[C:4]=2[CH:3]=1 |f:2.3,5.6,8.9|
|
Inputs


Step One
[Compound]
|
Name
|
3L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2CC3=CC=CC=C3C2C=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.72 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
84.96 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)Br
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Six
|
Name
|
water ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O.CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This was stirred for 2 h at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 2 hours
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed successively with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying over magnesium sulfate and evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography (silica gel
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=2C(C3=CC=CC=C3C2C=C1)(CCCCCCCC)CCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 155.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
